molecular formula C14H13N3O B13889055 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13889055
M. Wt: 239.27 g/mol
InChI Key: HLONAFKISATJGP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrolo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases. These interactions can lead to the inhibition of kinase activity, resulting in antiproliferative effects. The compound may also interact with other cellular pathways, contributing to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O/c1-8-9(2)15-13-11(8)14(18)17-12(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18)

InChI Key

HLONAFKISATJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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